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Compound of Interest

Compound Name: 5-Methoxyindoline hydrochloride

Cat. No.: B1592018 Get Quote

Welcome to an in-depth exploration of the spectral characteristics of 5-Methoxyindoline
hydrochloride. This guide is designed for researchers, scientists, and drug development

professionals who require a comprehensive understanding of how to structurally elucidate and

characterize this important chemical entity. Moving beyond a simple recitation of data, we will

delve into the "why" behind the spectral features, providing a framework for predictive analysis

and robust experimental design. Our discussion will be grounded in the fundamental principles

of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering

practical insights for obtaining and interpreting high-quality data.

The Structural Landscape of 5-Methoxyindoline
Hydrochloride
5-Methoxyindoline hydrochloride is an organic salt comprised of the protonated 5-

methoxyindoline cation and a chloride anion. The core structure is an indoline moiety, which

features a bicyclic system where a benzene ring is fused to a five-membered saturated

pyrrolidine ring. A methoxy group (-OCH₃) is substituted at the 5-position of the benzene ring.

The hydrochloride salt form arises from the protonation of the secondary amine within the

pyrrolidine ring, rendering it a secondary ammonium ion. This protonation significantly

influences the molecule's electronic properties and, consequently, its spectroscopic signature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 5-Methoxyindoline hydrochloride, both ¹H and ¹³C NMR will

provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of 5-Methoxyindoline hydrochloride is expected to exhibit distinct

signals corresponding to the aromatic, aliphatic, and methoxy protons. The protonation of the

nitrogen will cause a significant downfield shift for the protons on the adjacent carbons (α-

protons) due to the deshielding effect of the positive charge.[1][2]
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Proton

Assignment

Predicted

Chemical Shift

(δ) ppm

Multiplicity
Coupling

Constant (J) Hz
Notes

N-H₂⁺ > 10 (variable) Broad singlet -

The chemical

shift of the

ammonium

proton is highly

dependent on

solvent and

concentration. It

may exchange

with residual

water in the

solvent, leading

to a very broad

signal or no

observable

signal at all.

H-7 (Aromatic) ~7.0-7.2 Doublet ~8-9

This proton is

ortho to the C-N

bond.

H-6 (Aromatic) ~6.7-6.9
Doublet of

doublets
~8-9, ~2-3

This proton is

coupled to both

H-7 and H-4.

H-4 (Aromatic) ~6.6-6.8 Doublet ~2-3

This proton is

ortho to the

methoxy group.

-OCH₃ (Methoxy) ~3.8 Singlet -

The three

equivalent

protons of the

methoxy group

will appear as a

sharp singlet.
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H-2 (Aliphatic) ~3.6-3.8 Triplet ~8-9

These protons

are α to the

protonated

nitrogen and will

be significantly

deshielded.

H-3 (Aliphatic) ~3.0-3.2 Triplet ~8-9

These protons

are β to the

nitrogen.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon

framework of the molecule.
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Carbon Assignment
Predicted Chemical Shift (δ)

ppm
Notes

C-7a (Aromatic) ~150-155

Quaternary carbon at the ring

junction, adjacent to the

nitrogen.

C-5 (Aromatic) ~150-155
Aromatic carbon bearing the

methoxy group.

C-3a (Aromatic) ~130-135
Quaternary carbon at the ring

junction.

C-7 (Aromatic) ~125-130 Aromatic CH.

C-4 (Aromatic) ~110-115 Aromatic CH.

C-6 (Aromatic) ~110-115 Aromatic CH.

-OCH₃ (Methoxy) ~55-60 Methoxy carbon.

C-2 (Aliphatic) ~45-50
Aliphatic carbon α to the

protonated nitrogen.

C-3 (Aliphatic) ~28-33
Aliphatic carbon β to the

nitrogen.

Experimental Protocol: NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

Weigh approximately 5-10 mg of 5-Methoxyindoline hydrochloride into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

The choice of solvent is critical, as the acidic N-H proton may exchange with protic solvents.

DMSO-d₆ is often a good choice for observing exchangeable protons.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral

resolution.

Cap the NMR tube securely.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR:

Acquire a standard one-dimensional ¹H spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on the sample concentration.

A solvent suppression technique may be necessary if residual solvent signals obscure

sample peaks.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0 to 160 ppm.

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

2D NMR (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the

connectivity of the aromatic and aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei, aiding in the definitive assignment of both spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations, which is invaluable for assigning quaternary carbons and confirming the

overall structure.

Sample Preparation
Data Acquisition

Spectral Analysis

Weigh Sample Dissolve in
Deuterated Solvent

Filter into
NMR Tube 1D ¹H NMRAnalyze 1D ¹³C NMR 2D NMR

(COSY, HSQC, HMBC) Assign SignalsInterpret Confirm Structure

Click to download full resolution via product page

Caption: Workflow for NMR analysis of 5-Methoxyindoline hydrochloride.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
The IR spectrum of 5-Methoxyindoline hydrochloride will be characterized by absorptions

corresponding to the N-H⁺ bond of the secondary ammonium salt, the aromatic and aliphatic

C-H bonds, the C=C bonds of the aromatic ring, and the C-O bond of the methoxy group.
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Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity Notes

N-H⁺ Stretch 2700-3000 Strong, Broad

This broad absorption

is characteristic of a

secondary amine salt

and often overlaps

with the C-H

stretching region.[3]

Aromatic C-H Stretch 3000-3100 Medium to Weak
Appears just above

3000 cm⁻¹.[4][5]

Aliphatic C-H Stretch 2850-3000 Medium

Arises from the CH₂

groups in the

pyrrolidine ring.

Aromatic C=C Stretch 1450-1600 Medium to Strong

A series of sharp

bands characteristic of

the aromatic ring.[5][6]

N-H⁺ Bend 1560-1620 Medium

This bending vibration

is characteristic of

secondary amine

salts.[3][7]

Aryl Ether C-O Stretch

1200-1300

(asymmetric) & 1010-

1050 (symmetric)

Strong

Aryl alkyl ethers

typically show two

distinct C-O stretching

bands.[8][9]

Aromatic C-H Out-of-

Plane Bend
675-900 Strong

The exact position of

this band is diagnostic

of the substitution

pattern on the

benzene ring.[4]

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven

to remove any residual moisture.

In an agate mortar and pestle, grind a small amount of KBr to a fine powder.

Add approximately 1-2 mg of 5-Methoxyindoline hydrochloride to the KBr (a sample-to-

KBr ratio of about 1:100).

Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for several

minutes until it is a fine, homogeneous powder.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Sample Preparation (KBr Pellet)

Data Acquisition

Spectral Analysis
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Mix Sample with KBr

Press into Pellet

Acquire Background

Analyze

Acquire Sample Spectrum

Identify Absorption Bands

Interpret

Assign Functional Groups

Click to download full resolution via product page

Caption: Workflow for FTIR analysis of 5-Methoxyindoline hydrochloride.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a

compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)
For mass spectrometry, the hydrochloride salt is typically analyzed as the free base, 5-

methoxyindoline. The hydrochloride salt itself is not volatile, and under the conditions of many

ionization techniques, the HCl will be lost. The molecular ion of 5-methoxyindoline (C₉H₁₁NO)

has a nominal mass of 149 Da. According to the nitrogen rule, a molecule with an odd number

of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the

structure.[10]

The primary fragmentation pathway for cyclic amines like indoline is α-cleavage, which involves

the cleavage of a bond adjacent to the nitrogen atom.[10][11]

Molecular Ion (M⁺): m/z = 149. This peak is expected to be reasonably intense.

[M-1]⁺: m/z = 148. Loss of a hydrogen atom from the nitrogen or the α-carbon is a common

fragmentation for amines.[11]

α-Cleavage: The most likely fragmentation is the cleavage of the C2-C3 bond, leading to the

loss of an ethylene radical (C₂H₄), resulting in a fragment at m/z = 121.

Loss of Methyl Radical: Fragmentation of the methoxy group can lead to the loss of a methyl

radical (•CH₃), giving a fragment at m/z = 134. Subsequent loss of carbon monoxide (CO)

from this fragment could produce a peak at m/z = 106.

Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system,

RDA-type fragmentation of the pyrrolidine ring could also occur.

Experimental Protocol: Mass Spectrometry
Sample Preparation:
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Prepare a dilute solution of 5-Methoxyindoline hydrochloride in a suitable volatile solvent,

such as methanol or acetonitrile.

For techniques like Electrospray Ionization (ESI), the sample can be injected directly. For

Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a

gas chromatograph (GC).

Data Acquisition (EI-MS):

Instrument: A mass spectrometer equipped with an electron ionization source, often coupled

with a gas chromatograph (GC-MS).

Ionization Energy: Standard 70 eV.

Analysis Mode: Positive ion mode.

Mass Range: Scan a suitable range, for example, m/z 40-400.

Sample Preparation
Data Acquisition Spectral Analysis

Dissolve in
Volatile Solvent Ionize Sample (e.g., EI)Analyze Separate Ions by m/z Detect Ions Identify Molecular IonInterpret Analyze Fragmentation Propose Structure

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis of 5-Methoxyindoline.

Conclusion: A Synergistic Approach to Structural
Verification
The comprehensive spectral analysis of 5-Methoxyindoline hydrochloride requires a

synergistic application of NMR, IR, and MS techniques. NMR provides the detailed carbon-

hydrogen framework, IR confirms the presence of key functional groups, particularly the

secondary ammonium salt and the aryl ether, and MS establishes the molecular weight and
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provides structural clues through fragmentation analysis. By understanding the principles

behind each technique and following robust experimental protocols, researchers can

confidently elucidate and verify the structure of this and related molecules, ensuring the

integrity and validity of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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